molecular formula C13H18O3 B14671820 Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate CAS No. 51028-95-6

Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate

Cat. No.: B14671820
CAS No.: 51028-95-6
M. Wt: 222.28 g/mol
InChI Key: DWQXZAGQRVCSEU-UHFFFAOYSA-N
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Description

Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate is an organic compound with a complex structure that includes a methoxy group, an isopropyl group, and a phenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Additionally, the use of protective groups may be necessary to prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism by which Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate exerts its effects involves interactions with various molecular targets. The methoxy and isopropyl groups contribute to its lipophilicity, allowing it to interact with lipid membranes and proteins. The ester group can undergo hydrolysis, releasing active metabolites that may interact with specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate: shares similarities with other phenyl acetate derivatives such as:

Uniqueness

Properties

CAS No.

51028-95-6

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

methyl 2-(3-methoxy-5-propan-2-ylphenyl)acetate

InChI

InChI=1S/C13H18O3/c1-9(2)11-5-10(7-13(14)16-4)6-12(8-11)15-3/h5-6,8-9H,7H2,1-4H3

InChI Key

DWQXZAGQRVCSEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1)CC(=O)OC)OC

Origin of Product

United States

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